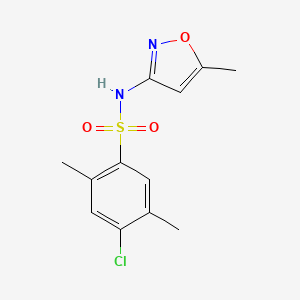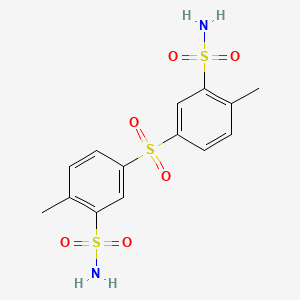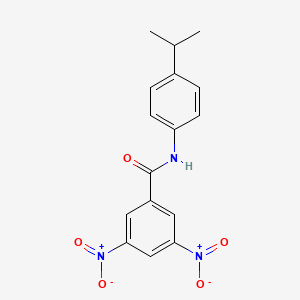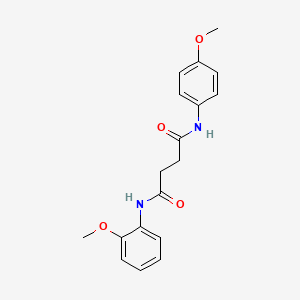
4-chloro-2,5-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical reactions, including interaction with chlorosulfonic acid and the formation of sterically hindered isomeric forms. For example, Rublova et al. (2017) described the synthesis of structural isomers by interacting N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the importance of sterical hindrance in molecular design (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray crystallography, revealing details such as crystal packing and hydrogen bonding patterns. For instance, Al-Hourani et al. (2016) determined the crystal structure of a related compound, highlighting its molecular packing and interactions (Al-Hourani et al., 2016).
Aplicaciones Científicas De Investigación
Antitumor Activity and Molecular Docking : A study by Fahim and Shalaby (2019) in the Journal of Molecular Structure synthesized chlorinated benzenesulfonamide derivatives, including 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide, and found them to exhibit excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study also conducted molecular docking and DFT calculations on these compounds (Fahim & Shalaby, 2019).
Photodynamic Therapy Application : Pişkin, Canpolat, and Öztürk (2020) in the Journal of Molecular Structure discussed the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including 4-chloro-2,5-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. These compounds showed high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking : Alyar et al. (2019) synthesized Schiff bases derived from benzenesulfonamides, including variants of the compound , and evaluated their effects on enzyme activities. They found significant inhibitory action on enzymes like cholesterol esterase and tyrosinase. The study also included molecular docking studies to understand the binding interactions (Alyar et al., 2019).
Anticancer Activity of Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) in Dalton Transactions studied copper(II)-sulfonamide complexes, noting the impact of the sulfonamide derivative on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes showed promise as antiproliferative agents in tumor cell models (González-Álvarez et al., 2013).
Synthesis and Antimicrobial Activity : Zareef et al. (2007) explored the synthesis of benzensulfonamides with 1,3,4-oxadiazole moiety and evaluated their antimicrobial and anti-HIV activities. These compounds showcased potential as therapeutic agents in treating infections and HIV (Zareef et al., 2007).
Antiglaucoma Properties : Mincione et al. (2001) in Bioorganic & Medicinal Chemistry Letters synthesized benzene-carboxamide derivatives using 4-chloro-3-sulfamoyl benzenecarboxamides. These compounds were tested as inhibitors of carbonic anhydrase isozymes and showed potential as topically acting anti-glaucoma agents (Mincione et al., 2001).
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-7-5-11(8(2)4-10(7)13)19(16,17)15-12-6-9(3)18-14-12/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUJXFYKLMISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)
![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)

![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)